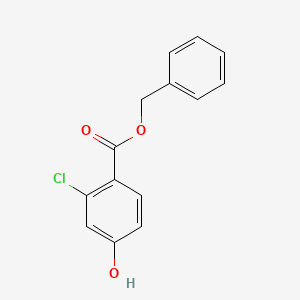

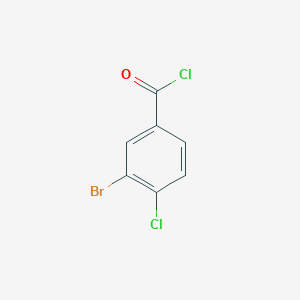

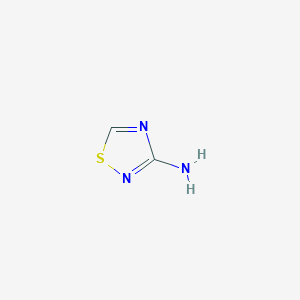

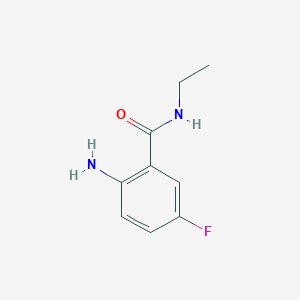

![molecular formula C10H11N3O4S B1320970 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-93-5](/img/structure/B1320970.png)

1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C10H11N3O4S and its molecular weight is 269.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Reactions with Urea and Thioureas : The compound has been involved in reactions with urea and thioureas to produce new β-tricarbonyl compounds and pyrimidin-4-ones. These reactions highlight its role in the synthesis of complex chemical structures Saçmacı et al., 2008.

Formation of Pyrimido-pyrimidinedithiones : Its derivatives have potential chemotherapeutic uses. The compound's analogs, such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, are of biological interest, indicating its relevance in medicinal chemistry Snieckus & Guimarães, 2014.

Conversion to Pyrimidotriazines : This compound undergoes cyclization and other chemical transformations to produce pyrimidotriazines, a class of chemicals with potential biological applications Jakubkienė et al., 2012.

Role in Oxidation Reactions : It has been used in oxidation reactions, transforming into other chemical compounds like cyanoimino and diazopyrimidine-diones. These reactions showcase its versatility in organic synthesis Ueda et al., 2001.

Biological and Pharmacological Applications

Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents, indicating its significance in pharmaceutical research Abu‐Hashem et al., 2020.

Herbicidal Activities : Certain derivatives have shown herbicidal activities against various plants, demonstrating its potential in agricultural applications Sun et al., 2019.

Synthesis of Bioactive Compounds : The compound has been used in the synthesis of various nitrogen-containing heterocyclic structures, which are essential for many physiological processes and may possess antimicrobial, antifungal, antiviral, and antitumor activity Bogdanov & Mironov, 2016.

HIV-1 Activity : Annelated MKC-442 analogues of this compound, locked in a specific conformation, have been found to exhibit moderate activities against HIV-1, underlining its potential in antiviral therapy Larsen et al., 2000.

Microwave-Assisted Synthesis : Derivatives have been synthesized using microwave-assisted conditions, indicating modern, efficient synthetic approaches Dabiri et al., 2007.

Antimicrobial Studies : Some derivatives have been synthesized and evaluated for antimicrobial activities against bacteria and fungi, showing its significance in developing new antimicrobial agents Vidule, 2011.

作用機序

Mode of Action

It is known that the compound is involved in the catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the organocatalyzed [4 + 2] annulation of CO2/COS with allenamides, leading to the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Result of Action

The result of the compound’s action is the formation of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones . These are synthesized in moderate to excellent yields under mild reaction conditions .

Action Environment

The compound’s synthesis process is noted for its mild reaction conditions , suggesting that it may be relatively stable under a range of environmental conditions.

特性

IUPAC Name |

1-(2-methoxyethyl)-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-16-4-3-13-7-6(8(14)17-10(13)15)5-11-9(12-7)18-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSDODAIMSRMBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=NC(=NC=C2C(=O)OC1=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608751 |

Source

|

| Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-93-5 |

Source

|

| Record name | 1-(2-Methoxyethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

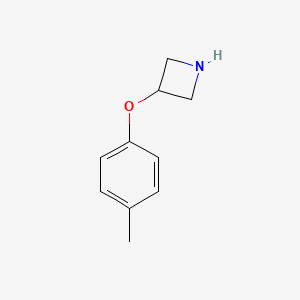

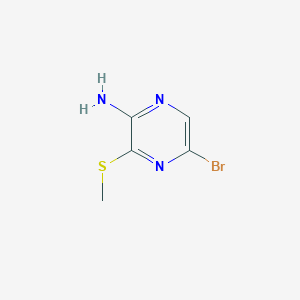

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)